molecular formula C24H23N5O4 B12453707 N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide

N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide

Katalognummer: B12453707
Molekulargewicht: 445.5 g/mol
InChI-Schlüssel: UMYBEUAQTUCCNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzotriazole moiety, a butylphenyl group, and a nitrophenoxy acetamide segment

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate through the reaction of o-phenylenediamine with nitrous acid.

    Attachment of Butylphenyl Group: The benzotriazole intermediate is then reacted with 4-butylphenyl bromide in the presence of a base such as potassium carbonate to form the butylphenyl-substituted benzotriazole.

    Introduction of Nitrophenoxy Acetamide: The final step involves the reaction of the butylphenyl-substituted benzotriazole with 2-nitrophenoxyacetyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, influencing enzymatic activities and cellular processes. The nitrophenoxy group may participate in redox reactions, affecting cellular signaling pathways. Overall, the compound’s effects are mediated through its ability to modulate biochemical interactions at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide
  • N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide
  • N-[2-(4-propylphenyl)-2H-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide

Uniqueness

N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide stands out due to the presence of the butyl group, which imparts distinct hydrophobic properties and influences its solubility and reactivity. This unique structural feature can affect the compound’s interaction with biological targets and its overall efficacy in various applications.

Eigenschaften

Molekularformel

C24H23N5O4

Molekulargewicht

445.5 g/mol

IUPAC-Name

N-[2-(4-butylphenyl)benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C24H23N5O4/c1-2-3-6-17-9-12-19(13-10-17)28-26-20-14-11-18(15-21(20)27-28)25-24(30)16-33-23-8-5-4-7-22(23)29(31)32/h4-5,7-15H,2-3,6,16H2,1H3,(H,25,30)

InChI-Schlüssel

UMYBEUAQTUCCNA-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)COC4=CC=CC=C4[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.